REACTION_SMILES
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[Br-:12].[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]2)[O:11]1.[CH:22]([O:23][CH:24]([CH3:25])[CH3:26])([CH3:27])[CH3:28].[F:13][c:14]1[cH:15][c:16]([Mg+:21])[cH:17][cH:18][c:19]1[F:20]>>[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][C:7]([OH:10])([c:16]3[cH:15][c:14]([F:13])[c:19]([F:20])[cH:18][cH:17]3)[CH2:8][CH2:9]2)[O:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc([Mg+])cc1F
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Name
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Type
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product
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Smiles
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OC1(c2ccc(F)c(F)c2)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |